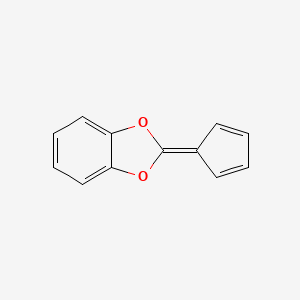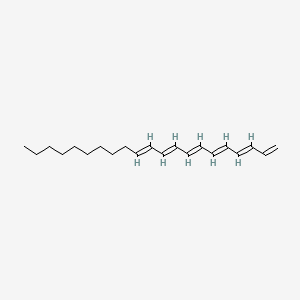
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is a polyunsaturated hydrocarbon compound characterized by a long carbon chain with multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene typically involves the use of alkyne metathesis or cross-coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other cross-coupling techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using hydrogen gas (H₂) and a palladium or platinum catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds allow it to participate in electron transfer reactions and form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Lutein: A carotenoid with a similar polyunsaturated structure, known for its antioxidant properties.
Alpha-Carotene: Another carotenoid with a similar conjugated double bond system, used in nutritional supplements.
Echinenone: A carotenoid with a similar structure, studied for its potential health benefits.
Uniqueness
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene is unique due to its specific arrangement of double bonds and carbon chain length, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
52655-30-8 |
|---|---|
Molecular Formula |
C21H32 |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E)-henicosa-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C21H32/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19-21H,1,4,6,8,10,12,14,16,18H2,2H3/b7-5+,11-9+,15-13+,19-17+,21-20+ |
InChI Key |
BDNWPYSTUCDGHZ-MUOWBPGFSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C |
Canonical SMILES |
CCCCCCCCCC=CC=CC=CC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



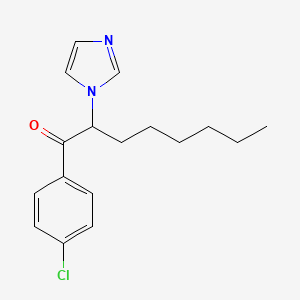
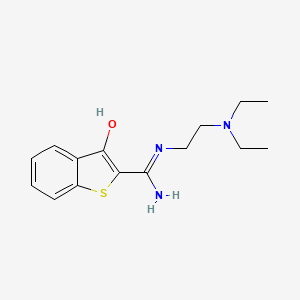
![1-[4-(Bromomethyl)-3-fluorophenyl]-2,2-dimethylpropan-1-one](/img/structure/B14651325.png)
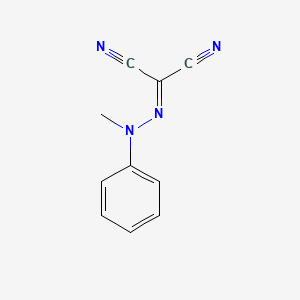
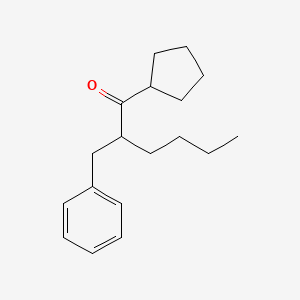
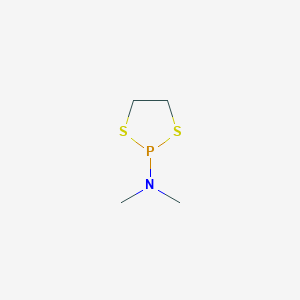
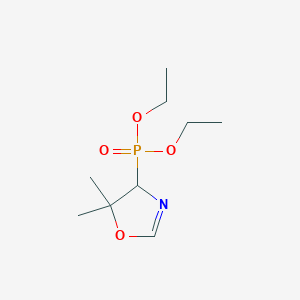
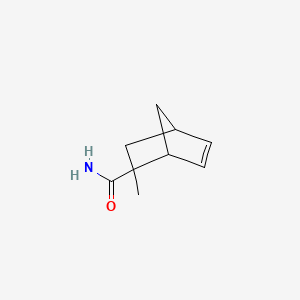
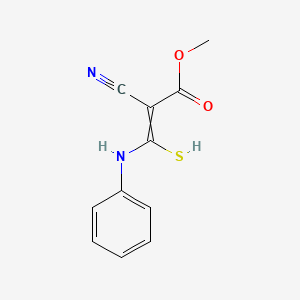
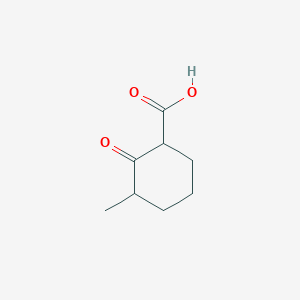
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)
